2,5-dichloro-N-((1-hydroxycyclopentyl)methyl)benzamide
Description
2,5-Dichloro-N-((1-hydroxycyclopentyl)methyl)benzamide is a halogenated aromatic amide characterized by a benzamide core substituted with chlorine atoms at the 2- and 5-positions and a (1-hydroxycyclopentyl)methyl group attached to the nitrogen atom. Chlorinated benzamides are widely studied for their bioactivity, with substituents critically influencing their physicochemical properties and applications .
Properties
IUPAC Name |
2,5-dichloro-N-[(1-hydroxycyclopentyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2/c14-9-3-4-11(15)10(7-9)12(17)16-8-13(18)5-1-2-6-13/h3-4,7,18H,1-2,5-6,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRFZNANYJQIEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=C(C=CC(=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-((1-hydroxycyclopentyl)methyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 1-hydroxycyclopentylmethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-((1-hydroxycyclopentyl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 2,5-dichloro-N-((1-oxocyclopentyl)methyl)benzamide.
Reduction: Formation of 2,5-dichloro-N-((1-hydroxycyclopentyl)methyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,5-dichloro-N-((1-hydroxycyclopentyl)methyl)benzamide is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-((1-hydroxycyclopentyl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Substituent and Molecular Formula Comparison
Key Observations :
- Chlorine Positioning : The 2,5-dichloro substitution pattern differs from 3,5-dichloro analogs (e.g., Pronamide), which may alter electronic properties and bioactivity.
- Hydroxyl Groups : The hydroxyl group in the target compound and in could facilitate hydrogen bonding, improving binding affinity in biological systems or coordination with metals .
Table 2: Application Comparison
Key Observations :
- Herbicidal Activity : Pronamide and its alkyne-substituted analogs exhibit herbicidal properties due to chloro groups increasing lipophilicity, enabling membrane penetration . The target compound’s hydroxycyclopentyl group may reduce soil persistence compared to Pronamide.
- Medicinal Chemistry : The azabicyclohexane derivative (ML218) demonstrates how complex substituents (e.g., bicyclic systems) enhance central nervous system (CNS) targeting . The target compound’s hydroxyl group may offer similar advantages in drug design.
- Coordination Chemistry : Compounds with N,O-bidentate groups (e.g., ) are valuable in catalysis, suggesting the target compound’s hydroxyl group could serve a similar role.
Physicochemical Properties
- The hydroxycyclopentyl group in the target compound may balance these properties .
- Stability : Carbamothioyl groups (e.g., ) introduce sulfur, which may improve metabolic stability but increase synthetic complexity.
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